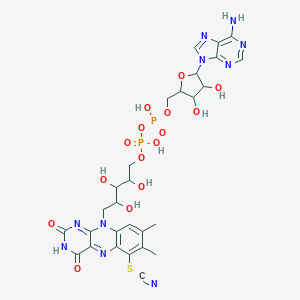
6-Thiocyanato-fad
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thiocyanato-fad is a flavin adenine dinucleotide (FAD) analog that has been extensively studied due to its potential applications in scientific research. This molecule is a derivative of FAD, which is an important coenzyme involved in various metabolic reactions in living organisms. The thiocyanate group at position 6 of the isoalloxazine ring of FAD makes 6-thiocyanato-fad a unique molecule with distinct properties.
Applications De Recherche Scientifique
6-Thiocyanato-fad has been used in various scientific research applications, including enzyme kinetics, protein structure-function studies, and fluorescence imaging. This molecule can be used as a fluorescent probe to monitor protein-protein interactions, enzyme-substrate interactions, and conformational changes in proteins. It has also been used to study the mechanism of action of flavoenzymes, such as monoamine oxidase and glucose oxidase.
Mécanisme D'action
The thiocyanate group at position 6 of the isoalloxazine ring of 6-thiocyanato-fad makes it a unique molecule with distinct properties. The presence of the thiocyanate group alters the redox properties of the molecule, which affects its interaction with enzymes and proteins. The thiocyanate group can also act as a hydrogen bond acceptor, which can affect the binding affinity of the molecule for proteins and enzymes.
Effets Biochimiques Et Physiologiques
6-Thiocyanato-fad has been shown to affect the activity of various enzymes and proteins. It has been reported to inhibit the activity of monoamine oxidase and glucose oxidase, two important flavoenzymes involved in neurotransmitter metabolism and glucose oxidation, respectively. The molecule has also been shown to bind to proteins involved in DNA repair and transcription, which suggests a potential role in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-thiocyanato-fad in lab experiments include its high yield of synthesis, ease of purification, and unique properties that make it a valuable tool for studying enzyme kinetics and protein structure-function relationships. However, the limitations of using this molecule include its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
For research on 6-thiocyanato-fad include the development of new synthetic methods for producing the molecule, the identification of new enzymes and proteins that interact with the molecule, and the development of new applications for the molecule in scientific research. The potential use of 6-thiocyanato-fad as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of 6-thiocyanato-fad involves the reaction of 6-Thiocyanato-fad with thiocyanate ion. The reaction can be carried out under mild conditions in aqueous solution. The yield of the reaction is typically high, and the product can be purified by column chromatography. The structure of 6-thiocyanato-fad has been confirmed by various spectroscopic techniques, including UV-Vis, fluorescence, and NMR spectroscopy.
Propriétés
Numéro CAS |
101760-87-6 |
|---|---|
Nom du produit |
6-Thiocyanato-fad |
Formule moléculaire |
C28H32N10O15P2S |
Poids moléculaire |
842.6 g/mol |
Nom IUPAC |
[10-[5-[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-6-yl] thiocyanate |
InChI |
InChI=1S/C28H32N10O15P2S/c1-10-3-12-16(22(11(10)2)56-7-29)34-18-25(35-28(45)36-26(18)44)37(12)4-13(39)19(41)14(40)5-50-54(46,47)53-55(48,49)51-6-15-20(42)21(43)27(52-15)38-9-33-17-23(30)31-8-32-24(17)38/h3,8-9,13-15,19-21,27,39-43H,4-6H2,1-2H3,(H,46,47)(H,48,49)(H2,30,31,32)(H,36,44,45) |
Clé InChI |
PLNGEFWUGKMPAV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canonique |
CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Synonymes |
6-SCN-FAD 6-thiocyanato-FAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






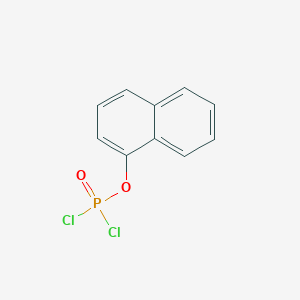
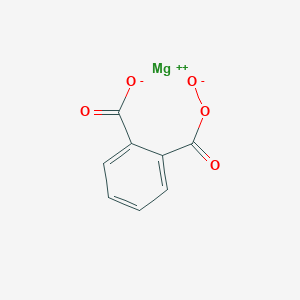

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
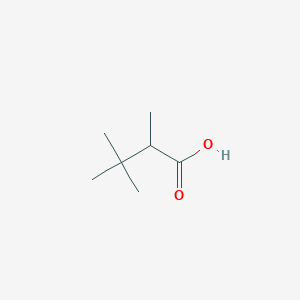

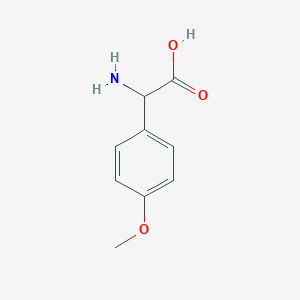
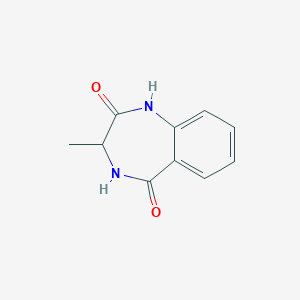
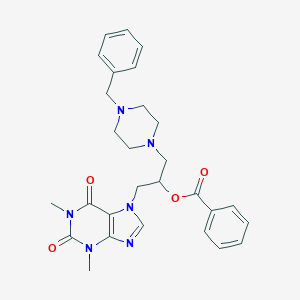
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)